molecular formula C5H10NOP B1656567 3-(Dimethylphosphoryl)propanenitrile CAS No. 53314-24-2

3-(Dimethylphosphoryl)propanenitrile

Cat. No.: B1656567
CAS No.: 53314-24-2
M. Wt: 131.11 g/mol
InChI Key: JDAFUEOVILNKSG-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)propanenitrile is a chemical compound with the CAS Number: 53314-24-2 . It has a molecular weight of 131.11 . It is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 70-73 degrees . The compound has a molecular weight of 131.11 .

Scientific Research Applications

Catalytic Applications

  • Hydrogenation Processes : The hydrogenation of dimethyl malonate to 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate manufacture, was explored using a Cu/SiO2 catalyst. This study highlights an alternative route for 1,3-propanediol production from syngas-derived dimethyl malonate, offering insights into the catalytic networks and active species for regioselective hydrogenation of CO bonds in dimethyl malonate (Sainan Zheng et al., 2017).

Material Science

  • Flame Retardancy : A novel P-N intumescent flame retardant was synthesized for enhancing fire resistance in materials. The synthesis involved a nucleophilic substitution reaction, highlighting the compound's thermal performance and potential for improving material safety (Wu Deng-hu, 2013).

Synthetic Chemistry

  • Polyfunctionalized Molecules : The synthesis of polyfunctionalized 1,4-dihydropyridine derivatives via a four-component reaction demonstrates the versatility of 3-(Dimethylphosphoryl)propanenitrile in constructing complex organic molecules. This process, conducted in aqueous media, showcases an efficient method for synthesizing dihydropyridine derivatives, which are valuable in various pharmaceutical and material science applications (Melika Hadjebi et al., 2011).

Biological and Photochemical Properties

  • Phthalocyanine Compounds : The synthesis and analysis of new silicon phthalocyanine compounds reveal their potential in photodynamic therapy and photoinactivation of microorganisms. These compounds, synthesized through reactions involving dimethyl sulfate, highlight the diverse applications of this compound in creating molecules with significant biological activity (Deniz Demirkapı et al., 2014).

Biochemical Production

  • 3-Hydroxypropionic Acid : The production of 3-hydroxypropionic acid (3-HP), a key chemical precursor, from glycerol highlights the biotechnological applications of this compound. This process demonstrates the potential of microbial engineering for producing industrially relevant chemicals from renewable resources (S. Vollenweider & Christophe Lacroix, 2004).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-(Dimethylphosphoryl)propanenitrile can be found online . It’s important to handle this compound with care and follow all safety guidelines.

Properties

IUPAC Name

3-dimethylphosphorylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAFUEOVILNKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567586
Record name 3-(Dimethylphosphoryl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53314-24-2
Record name 3-(Dimethylphosphoryl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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